molecular formula C11H13N3S B13221788 N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline

N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline

Cat. No.: B13221788
M. Wt: 219.31 g/mol
InChI Key: UEDMCJHGSTWPDW-UHFFFAOYSA-N
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Description

N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline is a compound that features both an imidazole ring and a methylsulfanyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline typically involves the formation of the imidazole ring followed by the introduction of the methylsulfanyl group. One common method involves the reaction of 2-methylthioaniline with an appropriate imidazole precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-Imidazol-2-ylmethyl)aniline: Lacks the methylsulfanyl group.

    2-(Methylsulfanyl)aniline: Lacks the imidazole ring.

    N-(1H-Imidazol-2-ylmethyl)-2-(methylthio)benzamide: Contains a benzamide group instead of an aniline.

Uniqueness

N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline is unique due to the presence of both the imidazole ring and the methylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-methylsulfanylaniline

InChI

InChI=1S/C11H13N3S/c1-15-10-5-3-2-4-9(10)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13)

InChI Key

UEDMCJHGSTWPDW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NCC2=NC=CN2

Origin of Product

United States

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